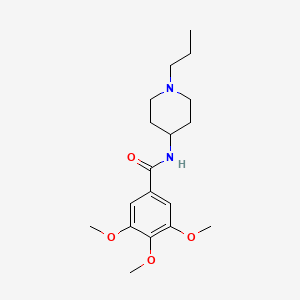
3,4,5-trimethoxy-N-(1-propyl-4-piperidinyl)benzamide
Overview
Description
3,4,5-trimethoxy-N-(1-propyl-4-piperidinyl)benzamide (also known as TMA-6) is a chemical compound that belongs to the class of phenethylamines. It is a potent psychedelic drug that has been studied extensively for its potential therapeutic applications in the treatment of various mental health disorders. In
Mechanism of Action
TMA-6 acts primarily as a serotonin receptor agonist, specifically on the 5-HT2A and 5-HT2C receptors. It also has some activity on the dopamine and norepinephrine systems. The activation of these receptors leads to changes in neural activity, resulting in altered perception, mood, and cognition.
Biochemical and Physiological Effects:
TMA-6 has been shown to increase cerebral blood flow and metabolic activity in the brain, particularly in areas associated with emotion and memory processing. It also leads to changes in heart rate, blood pressure, and body temperature. TMA-6 has been reported to induce a range of subjective effects, including altered perception, mood enhancement, and spiritual experiences.
Advantages and Limitations for Lab Experiments
One advantage of using TMA-6 in lab experiments is its potency and selectivity for specific receptors. This allows for precise manipulation of neural activity and the study of specific brain circuits and functions. However, the use of TMA-6 in lab experiments is limited by its potential for abuse and its legal status in many countries.
Future Directions
There are several future directions for research on TMA-6. One area of interest is the potential therapeutic applications of TMA-6 in the treatment of mental health disorders, particularly depression and PTSD. Another area of interest is the use of TMA-6 as a tool for psychotherapy and spiritual exploration. Additionally, further research is needed to understand the long-term effects of TMA-6 on the brain and body, as well as its potential for abuse and addiction.
Scientific Research Applications
TMA-6 has been studied for its potential therapeutic applications in the treatment of various mental health disorders such as depression, anxiety, and post-traumatic stress disorder (PTSD). It has been shown to have a positive effect on mood, cognition, and emotional regulation. TMA-6 has also been studied for its potential use as a tool for psychotherapy and spiritual exploration.
properties
IUPAC Name |
3,4,5-trimethoxy-N-(1-propylpiperidin-4-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4/c1-5-8-20-9-6-14(7-10-20)19-18(21)13-11-15(22-2)17(24-4)16(12-13)23-3/h11-12,14H,5-10H2,1-4H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJFMBVKLPOLUTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-trimethoxy-N-(1-propylpiperidin-4-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-({[(1,3-dimethyl-1H-pyrazol-4-yl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4733857.png)
![ethyl 2-[(5-bromo-2-furoyl)amino]-3-(2-furyl)acrylate](/img/structure/B4733869.png)

![N-(4-chlorobenzyl)-3-imino-3H-benzo[f]chromene-2-carboxamide](/img/structure/B4733878.png)
![3-[5-(2-cyclohexylethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B4733889.png)
![ethyl 2-{[4-(5-methyl-1H-1,2,3-triazol-1-yl)benzoyl]amino}benzoate](/img/structure/B4733904.png)
![2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)-9-(1,1-dimethylpropyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4733911.png)

![2-[5-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B4733928.png)
![ethyl 5-({[4-(ethoxycarbonyl)phenyl]amino}carbonyl)-2-(2-furoylamino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4733936.png)
![ethyl 2-[({[2-(methoxycarbonyl)-3-thienyl]amino}carbonothioyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4733960.png)
![2-{4-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}-N-(3-ethylphenyl)acetamide](/img/structure/B4733961.png)
![2-cyano-3-(1H-pyrrol-2-yl)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acrylamide](/img/structure/B4733964.png)